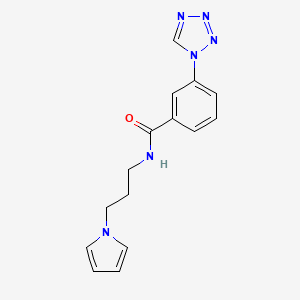

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c22-15(16-7-4-10-20-8-1-2-9-20)13-5-3-6-14(11-13)21-12-17-18-19-21/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJRDMUSLPDSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16N6O

- Molecular Weight : 296.334 g/mol

- IUPAC Name : N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide

The compound features a pyrrole ring, a tetrazole moiety, and a benzamide structure, which are known to contribute to various biological activities.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and cardiovascular health. Below are key findings from the literature:

1. Receptor Modulation

Research indicates that compounds similar to this compound may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors play crucial roles in synaptic transmission and plasticity, making them important targets for neurological disorders .

2. Antihypertensive Effects

The tetrazole group is often associated with antihypertensive properties. For instance, related compounds have shown efficacy in reducing blood pressure in animal models by antagonizing angiotensin II-induced contractions . This suggests that this compound may possess similar therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following aspects are noteworthy:

- Substituent Effects : The presence of electronegative substituents on the aromatic rings can significantly enhance the potency of benzamide derivatives. For example, halogenated substituents have been shown to improve binding affinity at mGluR5 .

| Substituent | Effect on Activity |

|---|---|

| Halogens | Increase potency |

| Electron-withdrawing groups | Enhance receptor binding |

Case Study 1: mGluR5 Modulation

In a study evaluating various analogs of benzamide derivatives, this compound was tested for its ability to potentiate glutamate-induced calcium release in cultured astrocytes. The compound exhibited promising EC50 values, indicating effective modulation of mGluR5 activity .

Case Study 2: Cardiovascular Applications

Another investigation focused on the antihypertensive effects of similar tetrazole-containing compounds demonstrated significant reductions in systolic and diastolic blood pressure in rodent models after administration of these compounds. This highlights the potential therapeutic applications of this compound in managing hypertension .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of N-(3-(1H-Pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide and Analogs

Table 2: Spectroscopic Data Comparison

Pharmacological and Functional Comparisons

- Anti-Tumor Potential: Imidazole-based analogs (e.g., Compound 6 ) show moderate anti-tumor activity in murine models. The target compound’s pyrrole group may improve membrane permeability compared to imidazole derivatives.

- Enzyme Inhibition : Tetrazole-containing compounds (e.g., ) are studied for carbonic anhydrase inhibition. The target compound’s tetrazole group could similarly modulate enzymatic activity .

- Metal Coordination : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target compound lacks an N,O-bidentate group, limiting its use in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.